

In-Silico Prediction of Propyl Tiglate Bioactivity: A Comparative Guide

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Compound of Interest

Compound Name: *Propyl tiglate*

Cat. No.: *B1609282*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted bioactivity of **Propyl tiglate**, a simple ester with applications in flavors and fragrances.^{[1][2]} The analysis leverages established in-silico prediction tools to forecast potential biological targets and activities. These predictions are then compared with available experimental data for structurally related compounds to offer a preliminary assessment of **Propyl tiglate**'s potential pharmacological relevance.

Compound Profile: Propyl Tiglate

Propyl tiglate is an organic compound with the molecular formula C₈H₁₄O₂.^{[3][4]} It is the ester formed from propanol and tiglic acid.

Property	Value	Source
IUPAC Name	propyl (E)-2-methylbut-2-enoate	^[3]
Molecular Formula	C ₈ H ₁₄ O ₂	^[3]
Molecular Weight	142.20 g/mol	^[3]
SMILES	<chem>CCCOC(=O)/C(=C/C)/C</chem>	^[3]
CAS Number	61692-83-9	^[5]

In-Silico Bioactivity Predictions

To predict the potential biological activities and protein targets of **Propyl tiglate**, two widely used online platforms were employed: SwissTargetPrediction and PASS Online.

SwissTargetPrediction: Target Prediction

SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on the principle of similarity to known bioactive compounds.^{[6][7][8]} The prediction for **Propyl tiglate** (SMILES: CCCOC(=O)/C(=C/C)/C) yielded a list of potential targets, with the highest probabilities associated with enzymes involved in lipid and fatty acid metabolism.

Target Class	Target Name	Gene	Uniprot ID	Probability
Enzyme	Fatty acid synthase	FASN	P49327	0.134
Enzyme	Prostaglandin G/H synthase 2	PTGS2	P35354	0.089
Enzyme	Prostaglandin G/H synthase 1	PTGS1	P23219	0.089
Enzyme	Carbonic anhydrase II	CA2	P00918	0.067
Enzyme	Carbonic anhydrase I	CA1	P00915	0.067
Enzyme	15-lipoxygenase	ALOX15	P16050	0.051
Enzyme	Arachidonate 5-lipoxygenase	ALOX5	P09917	0.051
Enzyme	Cytochrome P450 19A1	CYP19A1	P11511	0.045
Enzyme	Cytochrome P450 1A2	CYP1A2	P05177	0.045
Enzyme	Cytochrome P450 2C9	CYP2C9	P11712	0.045

Note: This table presents the top 10 predicted targets with the highest probability.

PASS Online: Prediction of Activity Spectra for Substances

PASS (Prediction of Activity Spectra for Substances) Online is a tool that predicts a wide spectrum of biological activities based on the structure of a compound.^{[9][10][11]} The prediction is presented as a list of potential activities with Pa (probability to be active) and Pi (probability to be inactive) values.

Predicted Biological Activity	Pa	Pi
Acylcarnitine hydrolase inhibitor	0.688	0.004
Carboxylesterase inhibitor	0.627	0.012
Aspulvinone dimethylallyltransferase inhibitor	0.612	0.006
Phobic disorders treatment	0.581	0.007
Antidepressant	0.553	0.011
Mucomembranous protector	0.528	0.023
Anti-inflammatory	0.497	0.039
CYP2D6 inhibitor	0.489	0.021
Antiprotozoal (Leishmania)	0.487	0.010
Chymotrypsin inhibitor	0.471	0.025

Note: This table presents a selection of predicted activities with the highest Pa scores.

Comparison with Experimental Data of Related Compounds

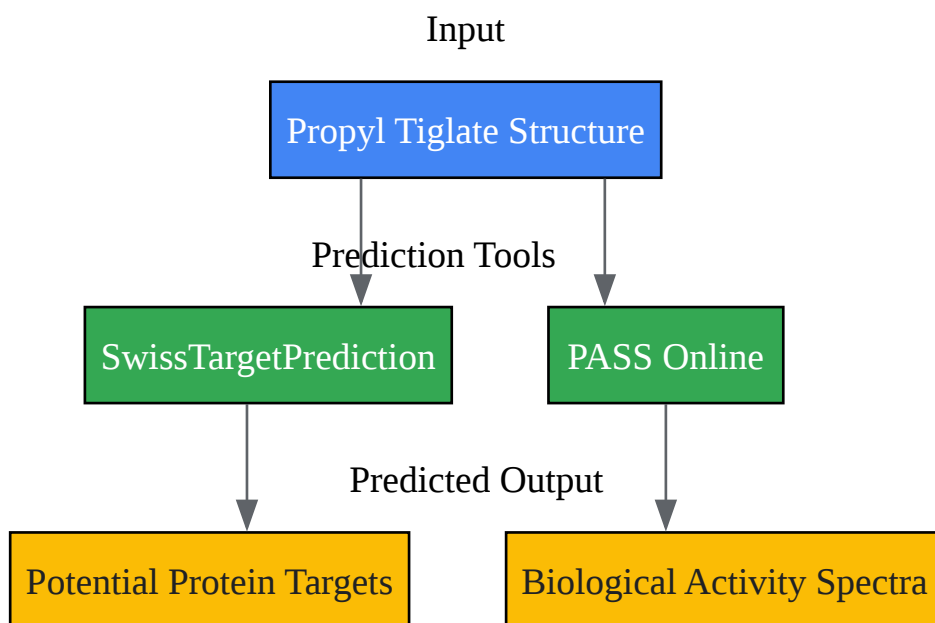
Direct experimental bioactivity data for **Propyl tiglate** is scarce in publicly available literature. However, insights can be drawn from studies on structurally related short-chain fatty acid esters (SCFAEs). SCFAs, such as butyrate and propionate, are known to have diverse biological roles.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Predicted Activity/Target for Propyl Tiglate	Related Experimental Evidence for SCFAs/SCFAes	Relevance and Interpretation
Enzyme Inhibition (e.g., Carboxylesterase, Acylcarnitine hydrolase)	Butyrate is a known inhibitor of histone deacetylases (HDACs).[1] Some esters of SCFAs have shown inhibitory activity against various enzymes.	The prediction of enzyme inhibition for Propyl tiglate is plausible, given the known bioactivity of related SCFAs. The specific ester moiety may influence target specificity.
Anti-inflammatory Activity	SCFAs, particularly butyrate, have well-documented anti-inflammatory properties, primarily through the inhibition of NF-κB and HDACs.[13]	The predicted anti-inflammatory activity of Propyl tiglate aligns with the known effects of its constituent acid's class. This suggests a potential area for experimental validation.
Cytochrome P450 Inhibition	Various small molecules are known to interact with and inhibit CYP enzymes.	The prediction of CYP inhibition is common for small lipophilic molecules like Propyl tiglate. This has implications for potential drug-drug interactions if the compound were to be used systemically.
Neurological/Psychological Effects (e.g., Antidepressant, Phobic disorders treatment)	SCFAs are known to influence the gut-brain axis and have been implicated in mood regulation.[14]	The predicted neurological activities are speculative but consistent with the emerging understanding of the systemic effects of SCFAs.

Methodologies and Workflows

In-Silico Prediction Workflow

The general workflow for the in-silico prediction of **Propyl tiglate**'s bioactivity is outlined below.

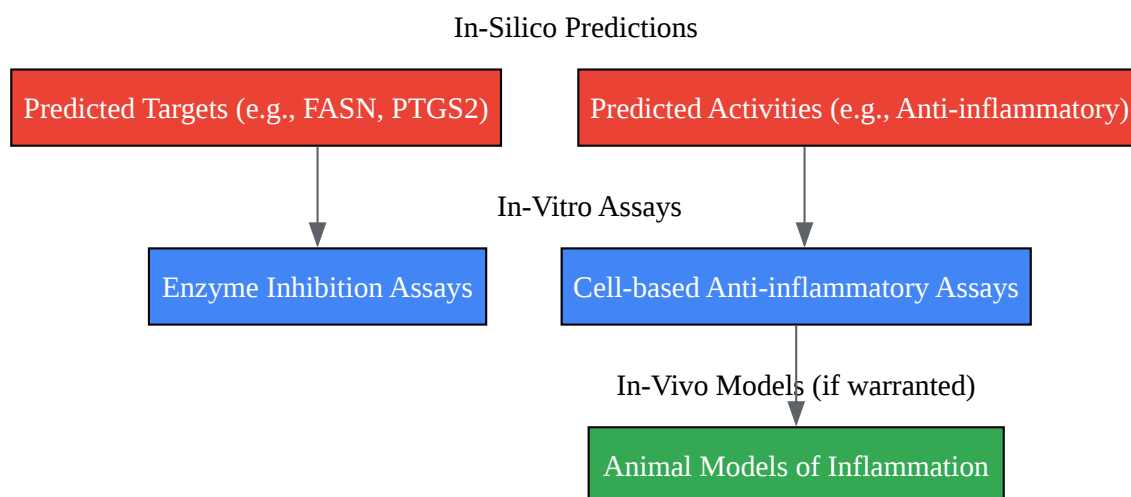


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In-silico prediction workflow for **Propyl tiglate**.

Experimental Validation Workflow (Proposed)

A proposed workflow for the experimental validation of the in-silico predictions is presented below.



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Proposed experimental validation workflow.

Discussion and Future Directions

The in-silico analysis of **Propyl tiglate** suggests several potential bioactivities, primarily related to enzyme inhibition and anti-inflammatory effects. These predictions are broadly consistent with the known biological roles of short-chain fatty acids, the chemical class to which tiglic acid belongs.

It is crucial to emphasize that these are computational predictions and require experimental validation. The provided probabilities and scores indicate the likelihood of a given activity based on structural similarity to known compounds in the training datasets of the prediction tools.

Future research should focus on in-vitro and cell-based assays to confirm the predicted enzyme inhibitory and anti-inflammatory activities. Should these initial validations prove promising, further investigation into the specific molecular mechanisms and potential therapeutic applications of **Propyl tiglate** could be warranted. The discrepancy between the high in-silico prediction for activity against "Tigilanol tiglate" targets (a structurally dissimilar and more complex molecule) and the activities predicted for the much simpler **Propyl tiglate**

underscores the importance of careful interpretation of prediction results and the necessity of experimental verification.[15][16]

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- To cite this document: BenchChem. [In-Silico Prediction of Propyl Tiglate Bioactivity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1609282#in-silico-prediction-of-propyl-tiglate-bioactivity>]

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